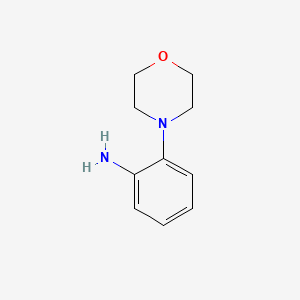

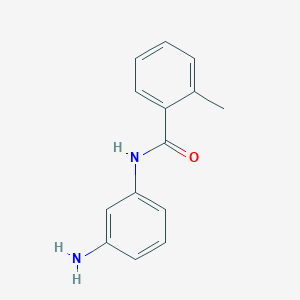

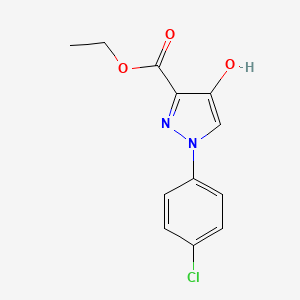

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(benzoylamino)-2-thiophenecarboxylate (MBTC) is a thiophene derivative that is gaining increasing attention in the scientific community due to its potential applications in medicinal chemistry and drug development. MBTC is a small molecule that is structurally similar to benzamide, which is a commonly used compound in drug discovery. MBTC has a variety of biological activities, including anti-inflammatory, anti-angiogenic, anti-tumor, and anti-viral properties. Additionally, MBTC has been studied for its potential applications in the synthesis of new drugs and in the development of novel therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Methyl 3-(benzoylamino)-2-thiophenecarboxylate and related compounds have been synthesized and analyzed for their crystal structures. These studies reveal the importance of hydrogen bonding and π–π interactions in the supramolecular aggregation of these compounds, highlighting their potential in materials science and supramolecular chemistry (Kranjc et al., 2012).

Organic Synthesis Applications

This compound has also been used in the synthesis of various heterocyclic compounds, showcasing its versatility as a building block in organic synthesis. For instance, it has been employed in the synthesis of 3-methyl-2-phenylquinazolin-4-thiones, which are characterized by their NMR spectra and evaluated through their cyclization kinetics (Hanusek et al., 2006). Additionally, the compound's transformations leading to the synthesis of oxazolo[4,5-c]quinoline derivatives and 1-substituted 1H-imidazole-4-carboxylate derivatives have been explored, underlining its applicability in generating pharmacologically relevant structures (Stanovnik et al., 2003).

Pharmaceutical and Medicinal Chemistry

In the realm of medicinal chemistry, methyl 3-(benzoylamino)-2-thiophenecarboxylate derivatives have been synthesized and evaluated for their potential as antitumor agents. Research indicates that these compounds exhibit concentration-dependent antiproliferative activities, which could be pivotal in the development of new cancer therapies (Martorana et al., 2015). The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase further exemplify the compound's utility in designing drugs for the management of diabetic complications (Ali et al., 2012).

Analytical Applications

The separation and determination of methyl 3-amino-2-thiophenecarboxylate, a related intermediate, via gas chromatography illustrates the compound's relevance in analytical chemistry, especially for quality control in pharmaceutical production (Jiang Feng, 2004).

Propiedades

IUPAC Name |

methyl 3-benzamidothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRZDTPFHHAMMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353332 |

Source

|

| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

CAS RN |

79128-70-4 |

Source

|

| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)